molecular formula C20H27N3O4 B2723079 8-(3-Methylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-25-6

8-(3-Methylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2723079
CAS No.: 1021032-25-6
M. Wt: 373.453
InChI Key: VFZDFJHNBTZZJD-UHFFFAOYSA-N
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Description

8-(3-Methylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione ( 1021032-25-6) is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class of derivatives, which have been identified as a novel chemotype of delta opioid receptor (DOR)-selective agonists . This compound provides a valuable research tool for investigating DOR signaling, as it is reported to be selective for the DOR over a broad panel of other G-protein coupled receptors (GPCRs) and exhibits a slightly biased signaling profile toward G-protein pathways over β-arrestin recruitment . This pharmacological profile differentiates it from other delta opioid agonists, such as the SNC80 chemotype, which are highly efficacious β-arrestin recruiters and have been associated with adverse effects like seizures . Preclinical studies suggest that this novel class of DOR agonists possesses anti-allodynic efficacy, demonstrating potential for the study of chronic pain pathways, specifically in inflammatory pain models such as the complete Freund's adjuvant model in mice . Its molecular formula is C20H27N3O4 and it has a molecular weight of 373.45 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

8-(3-methylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-15(2)14-17(24)22-10-8-20(9-11-22)18(25)23(19(26)21-20)12-13-27-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZDFJHNBTZZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Methylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diketone under acidic or basic conditions.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction using a phenoxyethyl halide and the spirocyclic intermediate.

    Acylation: The final step involves the acylation of the spirocyclic intermediate with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

8-(3-Methylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where nucleophiles such as amines or thiols can replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenoxyethyl halide with nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new nucleophilic groups.

Scientific Research Applications

8-(3-Methylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(3-Methylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Analogs

Parameter Target Compound 8-(2-Ethoxyethyl)-... SMC #13 TTDD
Molecular Weight (g/mol) ~450 (estimated) 277.8 484.6 286.3
Yield Not reported 24% Not reported Not reported
Key Activity PHD inhibition (hypot.) Myelostimulation WASp degradation Antibacterial
Selectivity Moderate (predicted) Low (broad myelostimulation) High (WASp-specific) Broad-spectrum

Biological Activity

The compound 8-(3-Methylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a derivative of the triazaspiro[4.5]decane scaffold, which has been studied for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N4O3C_{16}H_{22}N_4O_3, and it features a unique spirocyclic structure that contributes to its biological properties. The presence of the triaza moiety and substituents such as the 3-methylbutanoyl and phenoxyethyl groups enhances its interaction with biological targets.

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with G-protein coupled receptors (GPCRs) : The compound has shown affinity for various GPCRs, which are critical in signal transduction pathways.
  • Inhibition of mitochondrial permeability transition pore (mPTP) : Similar compounds have been noted for their ability to inhibit mPTP opening, thereby protecting against cell death during ischemic conditions .

Anticancer Activity

Recent studies have indicated that derivatives of the triazaspiro[4.5]decane scaffold exhibit significant anticancer properties. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation.

Neuroprotective Effects

Research has suggested that the compound may possess neuroprotective properties through its action on opioid receptors. Specifically, it has been linked to modulation of δ-opioid receptors (DORs), which are implicated in various neurological disorders .

Case Studies and Research Findings

  • Study on Cardiac Protection :
    • A study evaluated the cardioprotective effects of triazaspiro derivatives in myocardial infarction models. The results indicated a reduction in apoptotic rates and improved cardiac function upon administration during reperfusion .
  • Neuropharmacological Study :
    • An investigation into DOR agonists revealed that certain derivatives can mitigate adverse effects typically associated with opioid receptor activation, suggesting a safer profile for potential therapeutic applications .

Data Tables

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectionModulates δ-opioid receptors
Cardiac protectionInhibits mPTP opening

Q & A

Basic Question: What synthetic strategies are recommended for optimizing the yield of 8-(3-Methylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?

Methodological Answer:
The synthesis of spirocyclic triazaspiro compounds typically involves multi-step protocols. For example, analogous compounds (e.g., 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro derivatives) are synthesized via nucleophilic acyl substitution using acid chlorides or sulfonyl chlorides in dichloromethane with triethylamine as a base . Optimization includes:

  • Stepwise functionalization : Introduce substituents sequentially to minimize steric hindrance.
  • Solvent selection : Dichloromethane or acetonitrile under reflux improves reaction homogeneity .
  • Purification : Column chromatography with gradients of dichloromethane/methanol (9:1) achieves >95% purity .

Advanced Question: How can regioselectivity challenges during spirocycle formation be addressed?

Methodological Answer:
Regioselectivity in spirocyclic systems is influenced by steric and electronic factors. For instance, 3-(4-substituted benzyl)-1,3-diazaspiro[4.5]decane derivatives require precise control of reaction temperature (25–80°C) and stoichiometric ratios of potassium carbonate to suppress side reactions . Key strategies:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) groups to temporarily block reactive amines during intermediate steps .
  • Catalytic additives : Triethylamine enhances nucleophilicity in acyl transfer reactions .

Basic Question: What spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves spirocyclic conformation and bond angles (e.g., monoclinic P21/c space group with β = 94.46° for similar derivatives) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies methylbutanoyl and phenoxyethyl substituents. Key signals include δ 1.2–1.4 ppm (methyl groups) and δ 4.1–4.3 ppm (ethyleneoxy protons) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ for C₂₃H₂₈N₃O₄ expected at m/z 410.2078) .

Advanced Question: How can contradictory biological activity data be resolved in structure-activity relationship (SAR) studies?

Methodological Answer:
Contradictions often arise from assay variability or substituent-dependent pharmacokinetics. To address this:

  • Standardized assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., 8-phenyl derivatives in anticonvulsant studies) .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like GABA receptors, reconciling discrepancies between in vitro and in vivo results .
  • Metabolic stability testing : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .

Basic Question: What are the key stability considerations for long-term storage of this compound?

Methodological Answer:

  • Thermal stability : Store at –20°C in amber vials to prevent photodegradation of the phenoxyethyl group .
  • Moisture sensitivity : Use desiccants (silica gel) to avoid hydrolysis of the triazaspiro ring .
  • Solvent choice : Dissolve in anhydrous DMSO or acetonitrile for aliquots; avoid aqueous buffers unless immediately used .

Advanced Question: How can the enantiomeric purity of chiral intermediates be ensured during synthesis?

Methodological Answer:

  • Chiral chromatography : Use columns like Chiralpak IA with hexane/isopropanol (80:20) to separate enantiomers of 3-methylbutanoyl precursors .
  • Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for stereoselective acylations .
  • Circular dichroism (CD) : Monitor optical activity at 220–260 nm to verify enantiomeric excess (>98%) .

Basic Question: What in vitro assays are suitable for preliminary pharmacological screening?

Methodological Answer:

  • Enzyme inhibition : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., AMC-labeled peptides) .
  • Receptor binding : Radioligand displacement assays (e.g., [³H]flunitrazepam for GABA_A receptor affinity) .
  • Cytotoxicity : MTT assays in NIH/3T3 fibroblasts to establish IC₅₀ values .

Advanced Question: How can computational methods guide the design of derivatives with improved metabolic stability?

Methodological Answer:

  • ADMET prediction : Use QikProp or SwissADME to optimize logP (target 2–3) and polar surface area (<90 Ų) .
  • CYP450 metabolism : Simulate metabolic hotspots (e.g., phenoxyethyl oxidation) with StarDrop’s DEREK module .
  • Bioisosteric replacement : Substitute labile esters with oxadiazoles to reduce hepatic clearance .

Basic Question: What crystallographic parameters define the spirocyclic core’s conformation?

Methodological Answer:
X-ray data for analogous compounds (e.g., 3-(4-chlorophenylsulfonyl)-8-methyl derivatives) reveal:

  • Bond lengths : N1–C2 = 1.38 Å, C2–O3 = 1.21 Å .
  • Dihedral angles : Spiro junction (C5–C6–N7–C8) = 88.5°, ensuring minimal ring strain .
  • Packing interactions : π-Stacking between phenoxyethyl groups stabilizes the lattice (distance 3.5 Å) .

Advanced Question: What strategies mitigate toxicity risks identified in preclinical studies?

Methodological Answer:

  • Prodrug design : Mask reactive carbonyls as ethyl esters to reduce off-target effects .
  • Metabolite profiling : LC-MS/MS identifies toxic intermediates (e.g., quinone imines) for structural redesign .
  • Cardiotoxicity screening : Patch-clamp assays on hERG channels to assess potassium channel blockade .

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